4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Lipophilicity Drug-likeness QSAR

4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954679-75-5) is a synthetic tetrahydroisoquinoline (THIQ) bearing a tosyl protecting group on the isoquinoline nitrogen and a 4‑propylbenzamide substituent at the 7‑position. The compound belongs to a family of N‑tosyl‑THIQ derivatives that have been explored for cytotoxicity and σ‑receptor binding , although the 7‑amino‑linked benzamide sub‑series is distinct from the more heavily studied 1‑substituted or 6,7‑dimethoxy‑THIQ analogues.

Molecular Formula C26H28N2O3S
Molecular Weight 448.58
CAS No. 954679-75-5
Cat. No. B2857912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS954679-75-5
Molecular FormulaC26H28N2O3S
Molecular Weight448.58
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2
InChIInChI=1S/C26H28N2O3S/c1-3-4-20-7-9-22(10-8-20)26(29)27-24-12-11-21-15-16-28(18-23(21)17-24)32(30,31)25-13-5-19(2)6-14-25/h5-14,17H,3-4,15-16,18H2,1-2H3,(H,27,29)
InChIKeyWCERGJPIRMUDJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide – Procurement-Relevant Baseline


4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954679-75-5) is a synthetic tetrahydroisoquinoline (THIQ) bearing a tosyl protecting group on the isoquinoline nitrogen and a 4‑propylbenzamide substituent at the 7‑position. The compound belongs to a family of N‑tosyl‑THIQ derivatives that have been explored for cytotoxicity and σ‑receptor binding [1], although the 7‑amino‑linked benzamide sub‑series is distinct from the more heavily studied 1‑substituted or 6,7‑dimethoxy‑THIQ analogues. Publicly available peer‑reviewed data for this specific molecule remain sparse.

QSAR probe Structure–lipophilicity studies with close N‑tosyl‑THIQ‑7‑yl benzamide analogues
Metabolic benchmarking Head‑to‑head intrinsic clearance assays to evaluate propyl substituent effects
Selectivity panel Structurally related negative‑control probe when in‑house affinity data are generated

Why Generic Substitution of 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide Fails Without Comparative Evidence


Even among close N‑tosyl‑THIQ‑7‑yl benzamide congeners—such as the 2‑methyl, 3‑methyl, 3‑chloro, or 3,4‑dimethyl analogues listed on supplier catalogues—small structural changes in the benzamide ring are known to dramatically alter lipophilicity, metabolic stability, and target‑binding profiles [1]. Without compound‑specific quantitative comparator data, any substitution risks introducing an uncharacterized potency shift or off‑target liability. The following sections highlight the only verifiable differentiation points and explicitly note where direct evidence is absent.

  • Small benzamide ring changes (e.g., 2‑methyl, 3‑chloro) may shift cLogP substantially, altering permeability predictions.
  • Metabolic stability may differ significantly from methyl‑ or chloro‑ analogues; propyl substitution can introduce alternative CYP oxidation pathways.
  • Target engagement profiles are uncharacterized; direct substitution risks unknown potency shifts and off‑target liabilities.

Quantitative Differentiation Guide for 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide


Computed Lipophilicity (cLogP) as a Surrogate for Membrane Permeability Differentiation

No experimentally measured LogP or LogD value has been published for 4‑propyl‑N‑(2‑tosyl‑1,2,3,4‑tetrahydroisoquinolin‑7‑yl)benzamide. However, its calculated cLogP (4.58, ChemAxon algorithm) can be compared with that of its closest catalogued analogues, such as 3‑methyl‑N‑(2‑tosyl‑1,2,3,4‑tetrahydroisoquinolin‑7‑yl)benzamide (cLogP 4.15) . The ≈0.4 log‑unit increase suggests moderately higher lipophilicity, which may translate to altered membrane permeability or solubility.

Computed Lipophilicity
In silico comparison
Δ cLogP ≈ +0.43
May indicate moderately higher lipophilicity vs. 3‑methyl analog
No experimental LogP/LogD available
Lipophilicity Drug-likeness QSAR

In Vitro Metabolic Stability in Human Liver Microsomes – Class-Level Inference

No intrinsic clearance data exist for the target compound. General trends for N‑tosyl‑THIQ‑7‑yl benzamides indicate that para‑alkyl substituents on the benzamide ring can reduce CYP‑mediated oxidation relative to unsubstituted or halogenated analogues [1]. The propyl chain of the target compound is predicted to be less prone to hydroxylation than the methyl groups of the 2‑methyl or 3‑methyl congeners, but this remains a class‑level inference until experimentally verified.

Metabolic Stability
Class‑level inference
Propyl chain predicted less prone to hydroxylation than methyl/chloro analogues
May support metabolic stability screening; requires experimental validation
No experimental intrinsic clearance data
Metabolic stability Liver microsomes Half-life

Selectivity Profile Limited to Supplier-Reported Target Annotations

Supplier catalogues mention potential utility in neurological and oncology research but provide no quantitative IC50, Ki, or selectivity data against any specific target . In contrast, related 6,7‑dimethoxy‑THIQ benzamides have published σ2 Ki values as low as 2 nM with >500‑fold selectivity over σ1 [1]. Without analogous data for the target compound, no selectivity‑based differentiation can be claimed.

Selectivity Profile
Data to verify
No published Ki, IC50, or selectivity data
Prioritization over characterized analogues requires in‑house affinity profiling
Contrast with 6,7‑dimethoxy‑THIQ σ2 Ki ≈2 nM, 600‑fold selectivity
Selectivity Target engagement Off-target

Application Scenarios Grounded in Available Evidence for 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide


Chemical Probe for Structure–Lipophilicity Relationship Studies

The compound’s well‑defined structural features (tosyl‑protected THIQ, 4‑propylbenzamide) and the availability of close analogues (e.g., 3‑methyl, 2‑methyl, 3‑chloro derivatives) make it a candidate for systematic cLogP‑ or LogD‑based QSAR campaigns. The >0.4 log‑unit difference relative to the 3‑methyl congener may serve as a starting point for investigating how lipophilicity modulates cellular permeability within this chemotype.

Metabolic Soft‑Spot Benchmarking in Primary Hepatocyte Assays

Although experimental metabolic stability data are lacking for the target compound, the propyl substitution distinguishes it from methyl‑ and chloro‑bearing analogues. Purchasers seeking to de‑risk amide hydrolysis or ω‑oxidation can commission head‑to‑head intrinsic clearance assays (human, rat, mouse hepatocytes) comparing the propyl compound with its closest listed congeners.

Negative Control or Selectivity Panel Probe When Characterized Analogues Are Unavailable

If a screening laboratory has established a biochemical assay for σ2 or another receptor using the 6,7‑dimethoxy‑THIQ series, the target compound may serve as a structurally related but pharmacologically uncharacterized negative‑control probe. However, its utility is contingent on first generating in‑house affinity data, as no pre‑existing selectivity information exists. [1]

Application
Selection Property
Validation Focus
Structure–Lipophilicity QSAR
cLogP differentiation within N‑tosyl‑THIQ chemotype
Experimental LogD and permeability assays
Metabolic Soft‑Spot Benchmarking
Predicted metabolic soft spots from propyl substituent
Custom intrinsic clearance data (hepatocytes)
Negative Control Probe
Structural relatedness without characterized pharmacology
In‑house affinity and selectivity profiling
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